molecular formula C11H9FO2S B578196 Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1263280-02-9

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B578196
CAS No.: 1263280-02-9
M. Wt: 224.249
InChI Key: USSMJZAKIJQMRE-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (C₁₁H₉FO₂S, MW: 224.26 g/mol, CAS: 1263280-02-9) is a fluorinated benzo[b]thiophene derivative characterized by a fluorine atom at position 4 and an ethyl ester group at position 2 of the fused aromatic system . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural features, including the electron-withdrawing fluorine substituent and ester functionality, enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic scaffolds .

Properties

IUPAC Name

ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMJZAKIJQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676465
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-02-9
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the cyclocondensation of 2-fluoro-4-substituted benzaldehydes with ethyl thioglycolate under basic conditions. This one-pot reaction proceeds via thio-Michael addition followed by intramolecular cyclization to form the benzo[b]thiophene core.

Representative Protocol
A mixture of 2-fluoro-4-bromobenzaldehyde (2 mmol), ethyl thioglycolate (2.2 mmol), and potassium carbonate (2.5 mmol) in anhydrous DMF (3 mL) is stirred at 60°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol to yield the title compound.

Optimization of Reaction Conditions

Critical parameters affecting yield and purity:

ParameterOptimal ValueImpact on YieldReference
SolventDMF60.5% vs. 47% (DMSO)
BaseK₂CO₃15% increase vs. Et₃N
Temperature60°C20% higher yield vs. RT
Reaction Time12 h<5% improvement beyond 12 h

Substituent effects at the 4-position of the benzaldehyde significantly influence cyclization efficiency. Electron-withdrawing groups (e.g., -Br, -CF₃) enhance reaction rates by activating the aldehyde toward nucleophilic attack.

Friedel-Crafts Acylation Route

Sequential Acylation-Cyclization Strategy

An alternative approach employs Friedel-Crafts acylation to construct the thiophene ring. Ethyl glycolate is first acylated with 4-fluorobenzoyl chloride, followed by cyclization using polyphosphoric acid (PPA).

Stepwise Procedure

  • Acylation : 4-Fluorobenzoyl chloride (1 eq) reacts with ethyl glycolate (1.2 eq) in dry dichloromethane under N₂ at 0°C for 2 h.

  • Cyclization : The intermediate is treated with PPA at 120°C for 3 h, yielding the cyclized product.

Comparative Performance

This method offers advantages in regioselectivity but requires stringent anhydrous conditions:

MetricFriedel-Crafts RouteCyclocondensation
Average Yield52%60.5%
Purity (HPLC)89%95%
Reaction Scale<10 gUp to 100 g

The lower yields in Friedel-Crafts approaches are attributed to competing side reactions, including over-acylation and ring-opening processes.

Hydrolysis-Esterification Tandem Approach

Carboxylic Acid Intermediate Synthesis

A patent-derived method (US6420375) first prepares 4-fluorobenzo[b]thiophene-2-carboxylic acid via alkaline hydrolysis of the corresponding nitrile, followed by esterification.

Key Steps

  • Hydrolysis of 4-fluorobenzo[b]thiophene-2-carbonitrile with 6N NaOH at 100°C for 2 h.

  • Esterification with ethanol (2 eq) using H₂SO₄ catalyst under reflux.

Yield Optimization Table

StepConditionsYieldPurity
Hydrolysis6N NaOH, 100°C, 2h88%92%
EsterificationEtOH/H₂SO₄, reflux95%98%

This route achieves high purity but requires additional purification steps compared to single-pot methods.

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling Modifications

Recent advances employ Pd(PPh₃)₄ to introduce substituents post-cyclization. For example, Suzuki-Miyaura coupling at the 4-position enables diversification of the fluorobenzo[b]thiophene core:

Protocol :
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C for 8 h. Yield: 68%.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

DFT calculations reveal three potential side reactions:

  • Over-alkylation : Ethyl thioglycolate attacking intermediate thioether (ΔG‡ = 24.3 kcal/mol)

  • Oxidation : Sulfur oxidation to sulfoxide under aerobic conditions

  • Ring-opening : Base-mediated cleavage at C2-C3 bond (pH > 10)

Mitigation Strategies

  • Strict temperature control (<70°C) prevents thermal decomposition

  • Nitrogen atmosphere minimizes sulfoxide formation

  • Stoichiometric base (1.1-1.2 eq) avoids excessive deprotonation

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

MaterialPrice/kg (USD)Availability
2-Fluoro-4-bromobenzaldehyde1,200Limited
Ethyl thioglycolate450High

Process economics favor the cyclocondensation route despite higher aldehyde costs due to fewer synthetic steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzo[b]thiophene Core

Positional Isomers and Halogen Substituents
  • This derivative demonstrated comparable reactivity in Suzuki-Miyaura coupling reactions but lower thermal stability compared to the 4-fluoro isomer .
  • Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate (CAS: N/A) : Replacing fluorine with bromine at position 7 increases molecular weight (MW: 285.16 g/mol) and alters electronic properties. The bromine atom enhances electrophilic aromatic substitution reactivity, enabling regioselective functionalization .
Functional Group Modifications
  • Methyl 4-Fluorobenzo[b]thiophene-2-carboxylate (CAS: 220180-55-2) : Substituting ethyl with a methyl ester reduces steric bulk but may lower lipophilicity (logP: ~2.1 vs. ~2.5 for the ethyl variant). This compound is preferred in solid-phase synthesis due to faster hydrolysis kinetics .
  • Ethyl 3-(Chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate : The addition of a chlorosulfonyl group at position 3 introduces a reactive site for nucleophilic displacement, enabling the synthesis of sulfonamide derivatives with enhanced biological activity .
Key Observations :
  • Fluorine vs. Bromine : Fluorine’s electronegativity improves metabolic stability, whereas bromine enhances π-stacking interactions in protein binding .
  • Ester Group Impact : Ethyl esters generally exhibit better cell membrane permeability than methyl esters due to increased lipophilicity .

Biological Activity

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom, which enhances its reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound's interaction with biological targets, potentially increasing its binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic processes, which could contribute to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro,
Anti-inflammatoryReduction of inflammatory markers,
AntimicrobialEffective against Staphylococcus aureus

Case Studies

  • Anticancer Activity :
    In a study investigating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Antimicrobial Evaluation :
    A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited notable activity against antibiotic-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach utilizes a benzo[b]thiophene core functionalized with fluorine and an ethyl ester group. Key steps include:

  • Cyclization : Reacting 4-fluorobenzaldehyde derivatives with ethyl thioglycolate in polar aprotic solvents (e.g., DMSO or DMF) under basic conditions (e.g., triethylamine or K₂CO₃) at 60–80°C to form the thiophene ring .
  • Microwave-assisted synthesis : Accelerating reaction kinetics (e.g., reducing time from hours to minutes) while improving yield and purity .
    Critical Note : Purity is ensured via recrystallization in methanol or ethanol, followed by characterization via NMR and mass spectrometry .

Basic: How is the compound structurally characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELX software refines crystal structures to determine bond angles and spatial arrangements .

Basic: What biological activities have been observed in related benzo[b]thiophene derivatives?

Methodological Answer:
While direct studies on the 4-fluoro derivative are limited, structurally similar compounds exhibit:

  • Antimicrobial activity : Inhibition of Staphylococcus aureus growth via disruption of bacterial membrane integrity .
  • Enzyme/receptor interactions : Binding to 5-lipoxygenase or estrogen receptors, suggesting anti-inflammatory or anticancer potential .
    Screening Protocol : In vitro assays (e.g., MIC for antimicrobial activity, enzyme inhibition kinetics) are standard .

Advanced: How can researchers resolve contradictions in catalytic activity data for halogenated analogs?

Methodological Answer:
Conflicting catalytic data (e.g., between chloro and fluoro derivatives) arise from electronic effects. Strategies include:

  • Comparative reactivity studies : Systematically vary substituents (e.g., Cl, F, CF₃) and measure catalytic efficiency in model reactions (e.g., Suzuki coupling).
  • Computational modeling : DFT calculations to map electronic profiles (e.g., Hammett constants) and correlate with experimental outcomes .
    Example : Fluorine’s electron-withdrawing effect may reduce catalytic activity compared to chloro analogs, as observed in Pd-catalyzed cross-couplings .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:
Yield optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, achieving >85% yield in DMF with K₂CO₃ .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency versus THF or toluene .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) isolates the product from byproducts like sulfoxides .

Advanced: What methodologies elucidate interaction mechanisms with biological targets?

Methodological Answer:
Mechanistic studies employ:

  • Molecular docking : Predict binding modes with enzymes (e.g., COX-2) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • SAR studies : Modifying the ester group to amide or carboxylic acid derivatives to assess activity changes .

Advanced: What analytical techniques ensure purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) .
  • TLC : Silica gel plates (hexane:ethyl acetate 7:3) track reaction progress .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the ester group .

Advanced: How does substituent position (e.g., 4-F vs. 6-F) affect reactivity?

Methodological Answer:
Substituent effects are evaluated via:

Substituent Position Electronic Effect Observed Reactivity
-F4Moderate EWGEnhanced electrophilicity in SNAr reactions
-Cl4Strong EWGHigher oxidative stability but reduced nucleophilic substitution
-CF₃3Strong EWGStabilizes transition states in cycloadditions

Key Insight : 4-Fluoro substitution balances electronic and steric effects, favoring applications in medicinal chemistry .

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